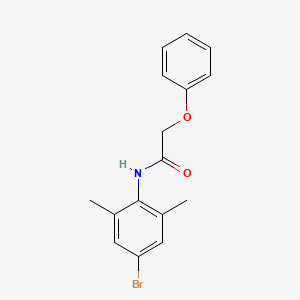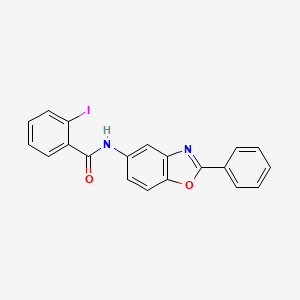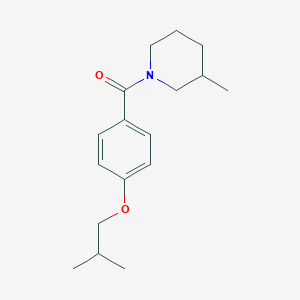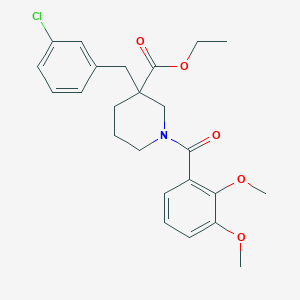
N-(4-bromo-2,6-dimethylphenyl)-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2,6-dimethylphenyl)-2-phenoxyacetamide, also known as Bromfenac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat inflammation and pain in various medical conditions. It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, a group of lipid compounds that play a crucial role in inflammation and pain.
Wirkmechanismus
N-(4-bromo-2,6-dimethylphenyl)-2-phenoxyacetamide works by inhibiting the activity of COX enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in inflammation and pain. By inhibiting the synthesis of prostaglandins, N-(4-bromo-2,6-dimethylphenyl)-2-phenoxyacetamide reduces inflammation and pain.
Biochemical and Physiological Effects:
N-(4-bromo-2,6-dimethylphenyl)-2-phenoxyacetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also reduces the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromo-2,6-dimethylphenyl)-2-phenoxyacetamide has several advantages in laboratory experiments. It is a potent and selective inhibitor of COX enzymes, which makes it an effective tool for studying the role of prostaglandins in inflammation and pain. However, it also has some limitations. It can be toxic to cells at high concentrations, and it has been shown to have off-target effects on other enzymes, such as lipoxygenase.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromo-2,6-dimethylphenyl)-2-phenoxyacetamide. One area of interest is the development of new formulations of N-(4-bromo-2,6-dimethylphenyl)-2-phenoxyacetamide that can improve its bioavailability and reduce its toxicity. Another area of interest is the investigation of the role of N-(4-bromo-2,6-dimethylphenyl)-2-phenoxyacetamide in other medical conditions, such as cancer and neurodegenerative diseases. Finally, there is a need for more research on the off-target effects of N-(4-bromo-2,6-dimethylphenyl)-2-phenoxyacetamide and how they may impact its clinical use.
Synthesemethoden
N-(4-bromo-2,6-dimethylphenyl)-2-phenoxyacetamide can be synthesized by the reaction of 4-bromo-2,6-dimethylphenol with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2,6-dimethylphenyl)-2-phenoxyacetamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in reducing pain and inflammation in various medical conditions such as rheumatoid arthritis, osteoarthritis, and postoperative pain.
Eigenschaften
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-11-8-13(17)9-12(2)16(11)18-15(19)10-20-14-6-4-3-5-7-14/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPQMAMOGDUMAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)COC2=CC=CC=C2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-3-piperidinyl}methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B6003168.png)

![[1-(2,4,5-trimethoxybenzyl)-2-pyrrolidinyl]methanol](/img/structure/B6003206.png)
![1-[1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-piperidinyl]-1-propanol](/img/structure/B6003210.png)

![2-(1-methyl-4-{4-[methyl(phenyl)amino]benzyl}-2-piperazinyl)ethanol](/img/structure/B6003226.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B6003231.png)
![3-[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]-2,2-dimethyl-1-propanol](/img/structure/B6003233.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6003237.png)
![2-(6-methyl-1,3-benzoxazol-2-yl)-4-[(phenoxyacetyl)amino]phenyl phenoxyacetate](/img/structure/B6003238.png)
![1-cycloheptyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6003239.png)

![N-[(1-cyclopentyl-4-piperidinyl)methyl]-4-methyl-N-(tetrahydro-2-furanylmethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B6003257.png)